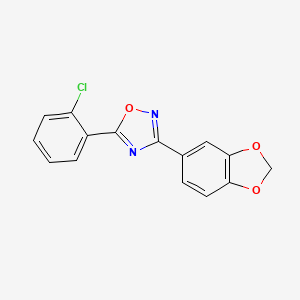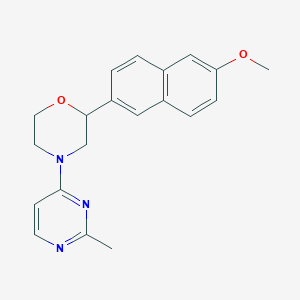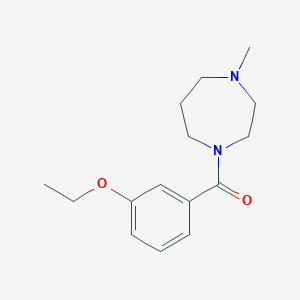![molecular formula C15H20ClNO2 B5379135 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by researchers at the pharmaceutical company Novartis, who were searching for a new immunosuppressive agent. FTY720 has since been found to have a range of other biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.
作用机制
The mechanism of action of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride involves its phosphorylation to form 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride-phosphate (FTY-P), which binds to S1P receptors on immune cells. This results in internalization and degradation of the receptors, leading to a reduction in the number of immune cells in peripheral tissues. FTY-P also has additional effects on immune cells, including inhibition of cytokine production and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its immunosuppressive effects, 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has been found to have other biological activities. It has been shown to have anti-inflammatory effects in animal models of colitis and asthma. 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has also been found to have neuroprotective effects in animal models of stroke and spinal cord injury. These effects are thought to be due to the ability of FTY-P to cross the blood-brain barrier and modulate the activity of neural cells.
实验室实验的优点和局限性
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has several advantages for use in laboratory experiments. It is a highly specific agonist for S1P receptors, allowing for precise control of its effects on immune cells. 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride is also stable and can be easily synthesized in large quantities. However, 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has some limitations for use in laboratory experiments. It has a short half-life in vivo, and its effects can be transient. In addition, 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride can have off-target effects on other receptors, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride. One area of interest is the development of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride analogs with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the use of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride in combination with other immunosuppressive agents for the treatment of autoimmune diseases and organ transplantation. Finally, there is interest in exploring the potential neuroprotective effects of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride in human clinical trials.
合成方法
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride is synthesized from a starting material called (R)-2-amino-1-butanol. The synthesis involves several steps, including protection of the amino group, addition of a furan ring, and introduction of the phenylmethyl group. The final step involves conversion of the protected amine to the hydrochloride salt of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride.
科学研究应用
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has been extensively studied for its immunosuppressive effects. It works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing their migration from lymphoid tissues to peripheral tissues. This prevents the immune cells from attacking transplanted organs or causing autoimmune diseases. 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has been shown to be effective in animal models of multiple sclerosis, rheumatoid arthritis, and organ transplantation.
属性
IUPAC Name |
2-[(5-phenylfuran-2-yl)methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-13(11-17)16-10-14-8-9-15(18-14)12-6-4-3-5-7-12;/h3-9,13,16-17H,2,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGBUKIDIVKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)
![N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379079.png)
![3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)

![5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine](/img/structure/B5379096.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5379103.png)
![1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene](/img/structure/B5379115.png)



![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)